molecular formula C8H15NO4 B13490082 (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B13490082
M. Wt: 189.21 g/mol
InChI Key: PYDBCLONBGKGRB-LURJTMIESA-N
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Description

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with dimethylamine, followed by the introduction of the methoxy group through a methylation reaction. The final step usually involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-5-oxopentanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2S)-2-(methylamino)-5-methoxy-5-oxopentanoic acid: Has a single methyl group on the amino group, which can influence its chemical properties.

    (2S)-2-(dimethylamino)-5-methoxy-4-oxopentanoic acid: The position of the carbonyl group is different, leading to variations in reactivity.

Uniqueness

The presence of both the dimethylamino and methoxy groups in (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1

InChI Key

PYDBCLONBGKGRB-LURJTMIESA-N

Isomeric SMILES

CN(C)[C@@H](CCC(=O)OC)C(=O)O

Canonical SMILES

CN(C)C(CCC(=O)OC)C(=O)O

Origin of Product

United States

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